Cas no 83465-22-9 (4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol)

4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol Chemische en fysische eigenschappen
Naam en identificatie
-
- valiolamine
- 5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol
- 4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol
- (1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol
- (1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
- 4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol hydrate
- Valinolamine
- Valiolamine hydrate
- (1S,2S,3R,4S,5S)-5-Amino-1-hydroxymethylcyclohexane-1,2,3,4-tetranol
- 4-Amino-3,4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol hydrate
- C7H15NO5
- D-epi-Inositol, 4-amino-3,4-dideoxy-2-C-(hydroxymethyl)-, hydrate
- BDBM50241137
- AK109366
- VDLOJRUTNRJDJO-ZYNSJIGGSA-N
- BDBM50024129
- FCH856530
- API0004565
- R779
- AS-1
- 4-Amino-3,4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol (ACI)
- EB 0155
- 83465-22-9
- D-epi-Inositol, 4-amino-3,4-dideoxy-2-C-(hydroxymethyl)-
- (1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol;Valiolamine
- MFCD07773061
- A840578
- QHW83U8Q5B
- W9S
- EB0155
- CHEBI:222745
- 5-Amino-1-hydroxymethyl-cyclohexane-1,2,3,4-tetraol
- AKOS006287538
- C76668
- DTXSID601003447
- 4-amino-3,4-dideoxy-2-c-(hydroxymethyl)-d-epi-inositol
- CHEMBL9216
- EB-0155
- CHEMBL222396
- AS-14081
- 5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
- AC-1555
- rel-(1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol
- 223464-03-7
-
- MDL: MFCD07773061
- Inchi: 1S/C7H15NO5/c8-3-1-7(13,2-9)6(12)5(11)4(3)10/h3-6,9-13H,1-2,8H2/t3-,4-,5+,6-,7-/m0/s1
- InChI-sleutel: VDLOJRUTNRJDJO-ZYNSJIGGSA-N
- LACHT: C([C@]1(C[C@H](N)[C@H](O)[C@@H](O)[C@@H]1O)O)O
Berekende eigenschappen
- Exacte massa: 118.11100
- Monoisotopische massa: 193.095
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 6
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 1
- Complexiteit: 190
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 5
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -3.3
- Topologisch pooloppervlak: 127
Experimentele eigenschappen
- Dichtheid: 1.623
- Smeltpunt: 138-143°C
- Kookpunt: 368.6 °C at 760 mmHg
- Vlampunt: 176.7 °C
- PSA: 72.27000
- LogboekP: 0.30140
4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H315; H319; H335
- Waarschuwingsverklaring: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Opslagvoorwaarde:Store long-term at -20°C
4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol Douanegegevens
- HS-CODE:2922199090
- Douanegegevens:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D757429-1g |
(1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol |
83465-22-9 | 97% | 1g |
$160 | 2024-06-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YO614-50mg |
4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol |
83465-22-9 | 97% | 50mg |
543.0CNY | 2021-08-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S99020-250mg |
Valiolamine |
83465-22-9 | 97% | 250mg |
¥303.0 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YO614-100mg |
4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol |
83465-22-9 | 97% | 100mg |
995CNY | 2021-05-08 | |
TRC | A604800-250mg |
4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol |
83465-22-9 | 250mg |
$ 460.00 | 2023-09-08 | ||
Advanced ChemBlocks | 10459-100MG |
Valiolamine |
83465-22-9 | 98% | 100MG |
$295 | 2023-09-15 | |
Advanced ChemBlocks | 10459-1G |
Valiolamine |
83465-22-9 | 98% | 1G |
$1,250 | 2023-09-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S901319-250mg |
(1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol |
83465-22-9 | 97% | 250mg |
1,717.20 | 2021-05-17 | |
SHENG KE LU SI SHENG WU JI SHU | sc-286857-500 mg |
Valiolamine, |
83465-22-9 | 500MG |
¥9,025.00 | 2023-07-10 | ||
TRC | A604800-500mg |
4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol |
83465-22-9 | 500mg |
$ 820.00 | 2023-04-19 |
4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol Productiemethode
Synthetic Routes 1
1.2 Reagents: Water ; -60 °C; -60 °C → rt
1.3 Reagents: Lithium hydroxide Solvents: Ethanol , Water ; rt; 1 h, 80 °C
1.4 Reagents: Acetic acid Solvents: Water ; 18 h, 50 °C
Synthetic Routes 2
Synthetic Routes 3
1.2 Reagents: Carbon dioxide ; rt
1.3 Reagents: Amberlite CG 50 Solvents: Water ; 5 h, rt
1.4 Reagents: Dowex 50W Solvents: Water ; 2 h, rt
Synthetic Routes 4
Synthetic Routes 5
1.2 Reagents: Sodium bicarbonate ; pH 7, rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ; 8 h, rt
2.2 Reagents: Acetic acid ; pH 6 - 7, rt
3.1 Reagents: Barium hydroxide Solvents: Water ; 8 h, 80 °C; 80 °C → rt
3.2 Reagents: Carbon dioxide ; rt
3.3 Reagents: Amberlite CG 50 Solvents: Water ; 5 h, rt
3.4 Reagents: Dowex 50W Solvents: Water ; 2 h, rt
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
Synthetic Routes 9
1.2 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol
Synthetic Routes 10
Synthetic Routes 11
Synthetic Routes 12
Synthetic Routes 13
4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol Raw materials
- (2R,3S,4S,5S)-2,3,4-tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one
- 6,7,8-Trihydroxy-1-(hydroxymethyl)-2-oxa-4-azabicyclo[3.3.1]nonan-3-one
- D-epi-Inositol, 4-azido-3,4-dideoxy-2-C-(hydroxymethyl)-
- 4H-[1,4]Dioxino[2,3-h]-1,3-benzodioxin-4a(5H)-ol, 6-aminohexahydro-8,9-dimethoxy-2,2,8,9-tetramethyl-, (4aS,6S,6aS,8R,9R,10aR,10bS)-
- D-epi-Inositol, 4-(acetylamino)-2-C-[(acetyloxy)methyl]-3,4-dideoxy-, 1,5,6-triacetate
4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol Preparation Products
4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol Gerelateerde literatuur
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
83465-22-9 (4-Amino-3.4-dideoxy-2-C-(hydroxymethyl)-D-epi-inositol) Gerelateerde producten
- 1361530-15-5(5-(2,3,4-Trichlorophenyl)-3-(trifluoromethyl)pyridine-2-methanol)
- 503068-37-9((1R)-2-6-2-(2,6-Dichlorobenzyl)oxyethoxyhexylamino-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol)
- 2096333-91-2(5-(N-t-Butylaminomethyl)-2-chlorophenylboronic acid, pinacol ester)
- 473730-88-0(3-methylpiperidin-3-ol)
- 922061-89-0(2-methyl-N-{4-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoylphenyl}propanamide)
- 2171170-62-8((2S)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzoyl-2-methylpyrrolidine-2-carboxylic acid)
- 2142-64-5(2-Ethylacetophenone)
- 1512918-68-1(3-fluoro-N-(1H-imidazol-2-yl)methyl-5-methylaniline)
- 2228091-28-7(2-amino-4-ethoxypentanoic acid)
- 2305570-76-5(1-(4-Fluorophenyl)-N-[3-(methylsulfonyl)-2-propen-1-yl]-2-oxo-3-pyrrolidinecarboxamide)
